molecular formula C14H8Cl2FN B14059821 (3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile

(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile

Katalognummer: B14059821
Molekulargewicht: 280.1 g/mol
InChI-Schlüssel: AAMIOPRBBKGBRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound characterized by the presence of dichloro and fluoro substituents on a biphenyl structure, along with an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’,5’-dichloro-6-fluoro-biphenyl and acetonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol
  • Hydroxy-(3’,5’-dichloro-6-fluoro-biphenyl-3-yl)-acetic acid

Uniqueness

(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is unique due to its specific combination of dichloro and fluoro substituents along with the acetonitrile group

Eigenschaften

Molekularformel

C14H8Cl2FN

Molekulargewicht

280.1 g/mol

IUPAC-Name

2-[3-(3,5-dichlorophenyl)-4-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-11-6-10(7-12(16)8-11)13-5-9(3-4-18)1-2-14(13)17/h1-2,5-8H,3H2

InChI-Schlüssel

AAMIOPRBBKGBRN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC#N)C2=CC(=CC(=C2)Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.